molecular formula C14H11FN4O2S B2604132 1-(4-fluorophenyl)-4-methoxy-N-(thiazol-2-yl)-1H-pyrazole-3-carboxamide CAS No. 1020455-31-5

1-(4-fluorophenyl)-4-methoxy-N-(thiazol-2-yl)-1H-pyrazole-3-carboxamide

Cat. No. B2604132
CAS RN: 1020455-31-5
M. Wt: 318.33
InChI Key: DSPQOWCGQFWWPU-UHFFFAOYSA-N
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Description

The compound “1-(4-fluorophenyl)-4-methoxy-N-(thiazol-2-yl)-1H-pyrazole-3-carboxamide” is a complex organic molecule that contains several functional groups. These include a fluorophenyl group, a methoxy group, a thiazolyl group, a pyrazole group, and a carboxamide group. Each of these groups contributes to the overall properties and potential applications of the compound .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several heterocyclic rings. Thiazole is a five-membered ring with sulfur and nitrogen atoms, while pyrazole is a five-membered ring with two nitrogen atoms . The presence of these heteroatoms would have a significant effect on the electronic structure of the molecule.


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on the specific conditions and reagents used. The presence of the carboxamide group could allow for reactions like hydrolysis or condensation. The aromatic rings could undergo electrophilic aromatic substitution reactions, and the heteroatoms might participate in various nucleophilic reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups present. For example, the presence of the polar carboxamide group and the aromatic rings could affect its solubility, while the heteroatoms in the thiazole and pyrazole rings could influence its electronic properties .

Scientific Research Applications

Antibacterial Activity

Thiazole derivatives have been recognized for their antibacterial properties. The presence of a thiazole ring in the compound structure can potentially interact with bacterial enzymes or DNA, disrupting their function. This compound could be studied for its efficacy against various bacterial strains, particularly those resistant to current antibiotics .

Antifungal Applications

Similar to their antibacterial properties, thiazole compounds also exhibit antifungal activity. The compound could be researched for its potential to inhibit the growth of pathogenic fungi, which is crucial in the agricultural sector to protect crops and in medicine to treat fungal infections .

Anticancer Potential

Thiazole derivatives have shown promise in the treatment of cancer due to their ability to interfere with cell division and DNA replication in cancer cells. This compound could be explored for its cytotoxic effects on different cancer cell lines, aiming to develop new chemotherapeutic agents .

Antiviral Research

The structural complexity of thiazole-containing compounds provides a platform for the development of antiviral drugs. Research could focus on the compound’s ability to inhibit viral replication or its use as a scaffold for designing novel antiviral agents .

Anti-inflammatory Properties

Thiazole derivatives are known to possess anti-inflammatory properties. This compound could be investigated for its potential to reduce inflammation in various disease models, which could lead to the development of new anti-inflammatory medications .

Neuroprotective Effects

Compounds with a thiazole moiety have been associated with neuroprotective effects. This compound could be studied for its potential to protect neuronal cells against damage or degeneration, which is significant for treating neurodegenerative diseases .

Enzyme Inhibition

The thiazole ring in the compound could act as an enzyme inhibitor, affecting various biochemical pathways. Research could be directed towards understanding how this compound interacts with specific enzymes, which could have therapeutic implications .

Material Science Applications

Beyond biomedical applications, thiazole derivatives can also contribute to material science. The compound’s structural properties might be useful in the development of organic semiconductors or as part of photovoltaic materials .

Safety and Hazards

Without specific data, it’s difficult to predict the safety and hazards associated with this compound. As with any chemical, appropriate safety precautions should be taken when handling it, including the use of personal protective equipment and proper ventilation .

Future Directions

Thiazole-containing compounds are a focus of ongoing research due to their diverse biological activities. Future research could explore the potential applications of this compound in fields like medicinal chemistry, materials science, or chemical biology .

properties

IUPAC Name

1-(4-fluorophenyl)-4-methoxy-N-(1,3-thiazol-2-yl)pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FN4O2S/c1-21-11-8-19(10-4-2-9(15)3-5-10)18-12(11)13(20)17-14-16-6-7-22-14/h2-8H,1H3,(H,16,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSPQOWCGQFWWPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN(N=C1C(=O)NC2=NC=CS2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-fluorophenyl)-4-methoxy-N-(thiazol-2-yl)-1H-pyrazole-3-carboxamide

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